molecular formula C8H8N2O2S B12911281 3-(Thenylideneamino)-2-oxazolidone CAS No. 34489-28-6

3-(Thenylideneamino)-2-oxazolidone

Cat. No.: B12911281
CAS No.: 34489-28-6
M. Wt: 196.23 g/mol
InChI Key: ZSXOGKVIBJQFQH-RMKNXTFCSA-N
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Description

3-(Thenylideneamino)-2-oxazolidone is a heterocyclic compound that contains both an oxazolidone ring and a thenylideneamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Thenylideneamino)-2-oxazolidone typically involves the reaction of thenylideneamine with oxazolidone under specific conditions. One common method includes the use of a base catalyst to facilitate the reaction. The reaction is usually carried out in an organic solvent such as ethanol or methanol at elevated temperatures to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance the efficiency and yield of the synthesis. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(Thenylideneamino)-2-oxazolidone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazolidinone derivatives.

    Reduction: Reduction reactions can convert the thenylideneamino group to an amine group.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the thenylideneamino group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions include various oxazolidinone derivatives, amine-substituted compounds, and other heterocyclic structures depending on the specific reaction conditions and reagents used.

Scientific Research Applications

3-(Thenylideneamino)-2-oxazolidone has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its biological activity against various pathogens.

    Industry: It is used in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 3-(Thenylideneamino)-2-oxazolidone involves its interaction with specific molecular targets, such as enzymes or receptors. The thenylideneamino group can form hydrogen bonds and other interactions with active sites of enzymes, potentially inhibiting their activity. The oxazolidone ring may also contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    3-(Phenylideneamino)-2-oxazolidone: Similar in structure but with a phenyl group instead of a thenyl group.

    3-(Benzylideneamino)-2-oxazolidone: Contains a benzyl group, offering different chemical properties.

    3-(Furylideneamino)-2-oxazolidone: Features a furyl group, which may affect its reactivity and applications.

Uniqueness

3-(Thenylideneamino)-2-oxazolidone is unique due to the presence of the thenylideneamino group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

CAS No.

34489-28-6

Molecular Formula

C8H8N2O2S

Molecular Weight

196.23 g/mol

IUPAC Name

3-[(E)-thiophen-2-ylmethylideneamino]-1,3-oxazolidin-2-one

InChI

InChI=1S/C8H8N2O2S/c11-8-10(3-4-12-8)9-6-7-2-1-5-13-7/h1-2,5-6H,3-4H2/b9-6+

InChI Key

ZSXOGKVIBJQFQH-RMKNXTFCSA-N

Isomeric SMILES

C1COC(=O)N1/N=C/C2=CC=CS2

Canonical SMILES

C1COC(=O)N1N=CC2=CC=CS2

Origin of Product

United States

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